I terzi tiossenoliche
Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.
Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.
In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.
Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
(e) isopropyl-1-propenylsulfide | 61865-99-4 | C6H12S |
![]() |
[1-(1,3-benzodioxol-5-yl)ethylidene]propanedinitrile | 5142-14-3 | C12H8N2O2 |
![]() |
1-Butene, 2-methyl-1-(methylthio)-, (Z)- | 52101-06-1 | C6H12S |
![]() |
Ethene, [[2-(ethenyloxy)ethyl]thio]- | 4747-16-4 | C6H10OS |
![]() |
(E)-8-methylsulfanyl-trideca-1,7-diene-3,5,9,11-tetrayne | 4803-51-4 | C14H10S |
![]() |
CYCLOHEXENE, 1-(METHYLTHIO)- | 4410-13-3 | C7H12S |
![]() |
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine | 134255-44-0 | C11H20S2 |
![]() |
1-Butene, 1-(methylthio)-, (1Z)- | 17414-15-2 | C5H10S |
![]() |
7H-1,4-Oxathiepin | 7277-82-9 | C5H6OS |
![]() |
2-Propen-1-ol, 3-(methylthio)- | 84229-18-5 | C4H8OS |
Letteratura correlata
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
4. Back matter
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Fornitori consigliati
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati